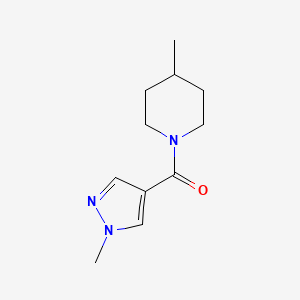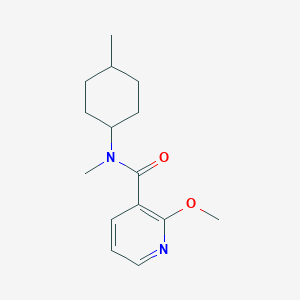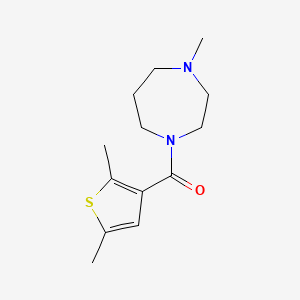
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research tool. MDPV is a psychoactive compound that has been found to have stimulant effects, and as such, it has been explored for its potential applications in a variety of research fields.
Mecanismo De Acción
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been found to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to feelings of euphoria, increased energy, and increased alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent stimulant, which makes it useful for studying the effects of stimulants on the brain. However, one limitation is that its effects are short-lived, which can make it difficult to study long-term effects. Additionally, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a controlled substance, which can make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. One area of research is the development of new synthetic cathinones that have similar effects to (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone but with fewer side effects. Another area of research is the development of new treatments for addiction to stimulants such as (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. Additionally, research is needed to better understand the long-term effects of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use on the brain and body.
Métodos De Síntesis
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a number of different methods, including the reaction of pyrazole with piperidine and methyl iodide. Other methods involve the use of reagents such as acetic anhydride and thionyl chloride. The synthesis of (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used to study the effects of stimulants on the brain, including the mechanisms of action and the effects on neurotransmitter systems. In pharmacology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential use as a therapeutic agent, particularly in the treatment of depression and other mood disorders. In toxicology, (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential toxicity and the effects on the body.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-3-5-14(6-4-9)11(15)10-7-12-13(2)8-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLXVKLRRBUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)



